1-Amino-1-(thiophen-2-yl)but-3-yn-2-one
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Overview
Description
1-Amino-1-(thiophen-2-yl)but-3-yn-2-one is a heterocyclic compound featuring a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(thiophen-2-yl)but-3-yn-2-one typically involves the condensation of thiophene derivatives with appropriate alkyne precursors. One common method is the reaction of thiophene-2-carbaldehyde with propargylamine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(thiophen-2-yl)but-3-yn-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
1-Amino-1-(thiophen-2-yl)but-3-yn-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-1-(thiophen-2-yl)but-3-yn-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to inflammation, oxidative stress, and cell cycle regulation.
Comparison with Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
Thiophene-2-carbaldehyde: A precursor in the synthesis of 1-Amino-1-(thiophen-2-yl)but-3-yn-2-one.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Uniqueness: this compound is unique due to its combination of an amino group and an alkyne moiety, which imparts distinct reactivity and potential biological activity compared to other thiophene derivatives .
Properties
Molecular Formula |
C8H7NOS |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-amino-1-thiophen-2-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H7NOS/c1-2-6(10)8(9)7-4-3-5-11-7/h1,3-5,8H,9H2 |
InChI Key |
ZWTCCLUBZXUTEW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C(C1=CC=CS1)N |
Origin of Product |
United States |
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